![molecular formula C15H12N2O3S B3135927 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid CAS No. 40611-30-1](/img/structure/B3135927.png)

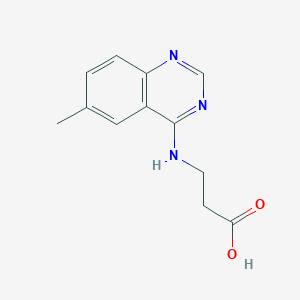

4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

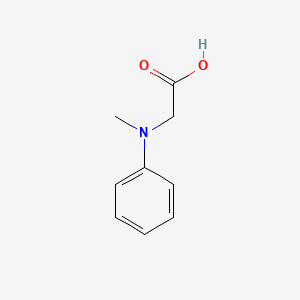

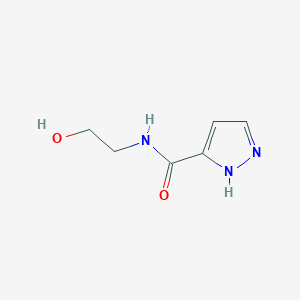

The synthesis of similar compounds has been reported in the literature . For instance, compound 4-[(phenylcarbamothioyl)amino]benzoic acid was prepared by boiling with chloroacetyl chloride for 1 hour under reflux . The reaction mixture was then concentrated, and the precipitated compound was collected through filtration and washed thoroughly with ethyl alcohol .Molecular Structure Analysis

The molecular structure of “4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid” consists of a benzene ring substituted with amino and carboxyl groups.Applications De Recherche Scientifique

LC-MS/MS Study of Degradation Processes

Nitisinone, a compound with a somewhat related structure, has been studied for its stability and degradation products using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research provides insights into the stability of such compounds under various conditions, identifying major degradation products and contributing to a better understanding of their medical applications and potential environmental impacts (Barchańska et al., 2019).

Antineoplastic Agents

A series of compounds demonstrating excellent cytotoxic properties, potentially more potent than contemporary anticancer drugs, have been identified. These molecules exhibit tumor-selective toxicity and can modulate multi-drug resistance. Their modes of action include apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions (Hossain et al., 2020).

Antimicrobial and Antifungal Preservatives

Benzoic acid, a compound related to the query, has been reviewed for its use in foods and feeds as an antibacterial and antifungal preservative. Studies suggest that appropriate levels of benzoic acid might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).

Structural-Related Bioactivity

The antioxidant, antimicrobial, and cytotoxic activities of natural carboxylic acids, including benzoic acid and its derivatives, have been reviewed. The research focuses on how structural differences influence these bioactivities, offering a perspective on how 4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid might exhibit similar properties (Godlewska-Żyłkiewicz et al., 2020).

Pharmacological Applications of Amino Acid Derivatives

The spin label amino acid TOAC and its uses in peptide studies highlight the chemical, physicochemical, spectroscopic, and conformational aspects of incorporating such unique compounds into peptides. This research could provide a foundation for understanding how modifications like those in this compound affect peptide behavior and function (Schreier et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to 4-aminobenzoic acid (paba), which is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it may interact with similar targets or enzymes involved in these pathways.

Mode of Action

Sulfonamide drugs, which are structurally similar to PABA, can inhibit this process by competing with PABA for the active site of the enzyme dihydropteroate synthetase .

Biochemical Pathways

Based on its structural similarity to paba, it may affect the folate synthesis pathway in bacteria, plants, and fungi .

Result of Action

Based on its structural similarity to paba, it may interfere with folate synthesis, potentially leading to a decrease in dna synthesis in bacteria .

Propriétés

IUPAC Name |

4-(benzoylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-13(10-4-2-1-3-5-10)17-15(21)16-12-8-6-11(7-9-12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGWDTKKKNECGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70983558 | |

| Record name | 4-({[Hydroxy(phenyl)methylidene]carbamothioyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6501-65-1 | |

| Record name | 4-({[Hydroxy(phenyl)methylidene]carbamothioyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)

![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole](/img/structure/B3135941.png)